molecular formula C5H5N5 B1652572 2-azidopyridin-4-amine CAS No. 149004-89-7

2-azidopyridin-4-amine

Cat. No.: B1652572
CAS No.: 149004-89-7
M. Wt: 135.13 g/mol
InChI Key: DOGVHEHFCWBXLB-UHFFFAOYSA-N
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Description

2-azidopyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H5N5 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and an azido group at the 2-position

Mechanism of Action

Target of Action

4-Amino-2-azidopyridine is an analogue of 4-Aminopyridine . The primary targets of 4-Aminopyridine are voltage-gated potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells .

Mode of Action

4-Amino-2-azidopyridine, like 4-Aminopyridine, is believed to inhibit voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The enhanced neuronal signaling can augment synaptic transmission and potentially mitigate neurological disorders .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine can affect various biochemical pathways, particularly those involved in neural transmission . The elongation of action potentials can enhance the signaling in these pathways, leading to potential therapeutic effects .

Pharmacokinetics

4-aminopyridine, its analogue, is known to have a bioavailability of 96% . This high bioavailability suggests that a significant proportion of the drug is absorbed into the body’s circulation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-2-azidopyridine would need further investigation for a comprehensive understanding.

Result of Action

The molecular and cellular effects of 4-Amino-2-azidopyridine are likely to be similar to those of 4-Aminopyridine, given their structural similarity. 4-Aminopyridine has been shown to enhance neural transmission, which can potentially improve symptoms in various neurological disorders . .

Action Environment

Factors such as temperature and solvent polarity can affect the equilibrium between 2-azidopyridine and its tetrazole isomer These factors could potentially influence the action and efficacy of 4-Amino-2-azidopyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azidopyridin-4-amine typically involves the introduction of the azido group to a pyridine derivative. One common method is the reaction of 4-aminopyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, considering the potentially hazardous nature of azides. Continuous flow reactors and automated systems might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-azidopyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to an amino group, yielding diamino derivatives.

    Substitution: The amino and azido groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions, often requiring catalysts or specific solvents.

Major Products: The major products formed from these reactions include nitro-pyridines, diamino-pyridines, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

2-azidopyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

    4-Aminopyridine: Lacks the azido group and is primarily used in neuropharmacology.

    2-Azidopyridine: Lacks the amino group and is used in different synthetic applications.

    4-Amino-2-chloropyridine: Contains a chlorine atom instead of an azido group and has distinct reactivity.

Uniqueness: 2-azidopyridin-4-amine is unique due to the presence of both amino and azido groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.

Properties

IUPAC Name

2-azidopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-1-2-8-5(3-4)9-10-7/h1-3H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGVHEHFCWBXLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597244
Record name 2-Azidopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149004-89-7
Record name 2-Azidopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloropyridin-4-amine (2.0 g, 15.6 mmol) in DMF (20 mL) under nitrogen was added NaN3 (2.0 g, 31.2 mmol) and NH4Cl (1.7 g, 31.2 mmol). The mixture was heated to 110° C. for 10 hours and then quenched with saturated Na2CO3. The reaction was filtered and then the filtrate was extracted with ethyl acetate (3×20 mL). The combined organic extracts were washed with water (50 mL), dried over Na2SO4, and concentrated under reduced pressure to afford 2-azidopyridin-4-amine (1.5 g, yield: 83%). LCMS (ESI) m/z: 136.2 [M+H+].
Quantity
2 g
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2 g
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1.7 g
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium azide (1.31 g) and ammonium chloride (1.07 g) were added to a solution of 4-amino-2-chloropyridine (2 g) in dimethylformamide (20 ml) and the mixture was stirred at 110° C. for 10 hours. After the insoluble material was filtered off, the filtrate was concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography to give 1.83 g of 4-amino-2-azidopyridine, melting point 220° C. (decomposition).
Quantity
1.31 g
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reactant
Reaction Step One
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1.07 g
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reactant
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2 g
Type
reactant
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20 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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